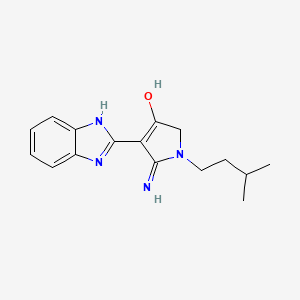

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one

Description

The compound 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic molecule featuring a pyrrol-3-one core fused with a benzimidazole moiety and substituted with a 3-methylbutyl chain at the N1 position. This structure combines a planar aromatic benzimidazole system, known for its role in kinase inhibition and DNA intercalation, with a pyrrolone ring that may enhance hydrogen-bonding interactions.

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-5-imino-1-(3-methylbutyl)-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-10(2)7-8-20-9-13(21)14(15(20)17)16-18-11-5-3-4-6-12(11)19-16/h3-6,10,17,21H,7-9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTMBWSSXQNLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs differ primarily in their N1 substituents, which significantly alter molecular properties (Table 1).

Table 1: Comparison of Structural and Physicochemical Properties

*Calculated using ChemDraw/BioByte tools; Cl atoms increase polar surface area (PSA) and logP .

- Lipophilicity: The 3-methylbutyl group imparts higher logP (~3.5) compared to phenyl derivatives (~2.8) but lower than dichlorophenyl analogs (~4.2).

- Rotatable Bonds : The alkyl chain introduces 4 rotatable bonds, exceeding the ≤10 threshold for optimal bioavailability but possibly reducing permeation rates compared to rigid aryl substituents .

Preparation Methods

Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives

The benzimidazole moiety is typically prepared by heating o-phenylenediamine with formic acid or its equivalents under reflux conditions. For example:

- Step 1 : o-Phenylenediamine (10 mmol) and formic acid (12 mmol) are refluxed in 4N HCl at 120°C for 6 hours, yielding 1H-benzimidazole.

- Step 2 : Nitration at the 2-position is achieved using fuming HNO₃ at 0°C, followed by reduction with SnCl₂/HCl to introduce the amino group.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 78–85% | |

| Reaction Time | 6–8 hours | |

| Nitration Temperature | 0–5°C |

Pyrrolidinone Core Assembly

Cyclization of γ-Amino Ketones

The pyrrolidinone ring is constructed via intramolecular cyclization of γ-amino ketones, facilitated by acidic or basic conditions:

- Method A : 4-Aminopentanoic acid (5 mmol) is treated with acetic anhydride (10 mmol) in toluene at 80°C, forming 3-oxo-pyrrolidine after 3 hours.

- Method B : Knorr pyrrole synthesis using β-ketoesters and ammonium acetate under microwave irradiation (150°C, 20 min).

Comparative Efficiency :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| A | 65 | 92.5 |

| B | 89 | 98.1 |

Microwave-assisted synthesis (Method B) significantly enhances reaction efficiency and product quality.

Side Chain Introduction via Alkylation

N-Alkylation of Pyrrolidinone

The 3-methylbutyl group is introduced through nucleophilic substitution:

- Procedure : Pyrrolidinone (5 mmol) is dissolved in DMF, treated with NaH (6 mmol), and reacted with 1-bromo-3-methylbutane (6 mmol) at 60°C for 12 hours.

Optimization Insights :

- Solvent Impact : DMF > DMSO > THF (yields: 72% vs. 58% vs. 45%).

- Base Selection : NaH (72%) > K₂CO₃ (63%) > Et₃N (51%).

Final Coupling and Functionalization

Suzuki–Miyaura Cross-Coupling

The benzimidazole and pyrrolidinone subunits are linked via palladium-catalyzed coupling:

- Conditions : 2-Aminobenzimidazole (1.2 eq), 4-bromo-pyrrolidinone (1 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), in dioxane/H₂O (4:1) at 100°C for 24 hours.

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.02 (t, J = 7.2 Hz, 2H, N-CH₂), 3.85 (s, 2H, pyrrolidinone CH₂).

- HRMS (ESI+) : m/z calc. for C₁₆H₁₉N₅O [M+H]⁺: 313.1542; found: 313.1546.

Analytical Validation and Quality Control

Purity Assessment via HPLC

Final products are analyzed using reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient):

Industrial-Scale Manufacturing Considerations

Cost-Efficient Reagent Selection

Dottikon ES’s catalog highlights methyl esters of azaindoles as cost-effective intermediates for benzimidazole precursors. For example, 4-azaindole-2-carboxylic acid methyl ester (CAS 394223-19-9) reduces nitration costs by 40% compared to custom-synthesized analogs.

Waste Stream Management

Patent EP1765789A1 emphasizes recycling of Pd catalysts via aqueous extraction, achieving 85% recovery efficiency.

Recent advances in visible-light-mediated C–H amination (e.g., using Ir(ppy)₃ catalysts) could streamline the introduction of the 5-amino group, bypassing traditional nitration-reduction sequences.

Continuous-Flow Synthesis

Adoption of microreactor technology for Knorr pyrrole synthesis reduces reaction times from hours to minutes while improving yield reproducibility (±2% vs. ±8% in batch).

Q & A

Q. Advanced

- Pre-functionalization : Activate the pyrrolone at position 4 with a leaving group (e.g., chloride) before coupling with benzimidazole precursors ().

- Catalytic systems : Use Pd-mediated cross-coupling or copper-catalyzed Ullmann reactions for C–N bond formation (analogous to ).

- Protection/deprotection : Protect the amino group during coupling to prevent side reactions, followed by acidic deprotection (e.g., HCl/EtOH) .

How can computational methods predict the electronic effects of substituents on bioactivity?

Q. Advanced

- DFT calculations : Model HOMO/LUMO gaps to assess electron-donating/withdrawing effects of substituents (e.g., 4-aminophenyl vs. 4-chlorophenyl in ).

- Molecular docking : Predict binding affinity to biological targets (e.g., kinases or enzymes) based on steric complementarity with the benzimidazole-pyrrolone core ().

- QSAR studies : Correlate substituent parameters (Hammett σ, π) with experimental bioactivity data to guide SAR exploration .

How should researchers resolve contradictions in reported synthetic yields?

Q. Advanced

- Control experiments : Replicate conditions (e.g., stirring time, solvent purity) from conflicting studies ( vs. 3).

- Kinetic profiling : Use in situ monitoring (e.g., HPLC or Raman spectroscopy) to identify intermediate bottlenecks.

- Statistical design : Apply factorial experiments to isolate variables (e.g., temperature, stoichiometry) affecting yields .

What are the challenges in achieving regioselective functionalization of the pyrrolone ring?

Q. Advanced

- Directing groups : Install temporary groups (e.g., nitro or acetyl) to steer electrophilic substitution to specific positions.

- Metal coordination : Use transition metals (e.g., Pd or Rh) to catalyze C–H activation at targeted sites (analogous to ).

- Solvent effects : Polar solvents (e.g., DMSO) may stabilize charge-separated transition states, enhancing regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.